Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C17H28N4O3S . It is known for its unique structure, which includes a thiazole ring, an amino group, and a butyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thiourea derivative and a halogenated carbonyl compound.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Butyl Ester: The butyl ester is attached through esterification reactions involving butanol and a carboxylic acid derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving carbamoylation and alkylation steps.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate include other thiazole derivatives and carbamoyl-containing compounds. Some examples are:
Thiazole-4-carboxylate Derivatives: These compounds share the thiazole ring and carboxylate group but may have different substituents, leading to variations in their chemical and biological properties.
Carbamoyl Amino Acids: These compounds contain the carbamoyl group and amino acid structure, which can result in different reactivity and biological activities compared to the thiazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
6315-66-8 |
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Molecular Formula |
C17H28N4O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
butyl 5-amino-2-[cyclohexylmethyl(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H28N4O3S/c1-3-4-10-24-15(22)13-14(18)25-17(20-13)21(16(23)19-2)11-12-8-6-5-7-9-12/h12H,3-11,18H2,1-2H3,(H,19,23) |
InChI Key |
ZMSIPFVMGFKZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(SC(=N1)N(CC2CCCCC2)C(=O)NC)N |
Origin of Product |
United States |
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